6-Bromofuro[3,2-b]pyridine
Overview
Description
6-Bromofuro[3,2-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a bromine atom attached to the 6-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromofuro[3,2-b]pyridine typically involves the bromination of furo[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding furo[3,2-b]pyridine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include azido-furo[3,2-b]pyridine, thiol-furo[3,2-b]pyridine, and alkoxy-furo[3,2-b]pyridine.
Coupling Reactions: Products include various biaryl compounds and alkynyl-furo[3,2-b]pyridine derivatives.
Reduction Reactions: The primary product is furo[3,2-b]pyridine.
Scientific Research Applications
6-Bromofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for bioactive molecules that can be used in biological assays and studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromofuro[3,2-b]pyridine depends on its specific application. In drug discovery, for example, its pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes or receptors. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Bromofuro[3,2-b]pyridine can be compared with other furopyridines, such as:
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-c]pyridine
The unique structural features of this compound, such as the position of the bromine atom, make it distinct and potentially more suitable for specific applications .
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXSVJDCAIQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626818 | |
Record name | 6-Bromofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934330-61-7 | |
Record name | 6-Bromofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromofuro[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research presented in the paper "A convenient route to functionalized 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides"?
A1: This paper [] outlines a novel synthetic route for creating functionalized 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides. These compounds are significant because they belong to a class of heterocycles known for their diverse biological activities. The described synthetic method provides a more convenient and efficient way to access these potentially valuable compounds for further research and development.
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